![molecular formula C36H28N2O2 B5918310 1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide](/img/structure/B5918310.png)
1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two phenylethenyl groups attached to a benzene ring through amide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide typically involves a multi-step process. One common method includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 4-[(E)-2-phenylethenyl]aniline and benzene-1,3-dicarboxylic acid.
Formation of the amide bond: The aniline derivative is reacted with benzene-1,3-dicarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form the corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including its interaction with proteins and enzymes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which 1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
- 1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene
- 1-N,3-N-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide
- 1,4-Bis(diphenylamino)benzene
Uniqueness
1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide is unique due to its specific arrangement of phenylethenyl groups and amide linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2O2/c39-35(37-33-22-18-29(19-23-33)16-14-27-8-3-1-4-9-27)31-12-7-13-32(26-31)36(40)38-34-24-20-30(21-25-34)17-15-28-10-5-2-6-11-28/h1-26H,(H,37,39)(H,38,40)/b16-14+,17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYVLRSDIMXMEJ-YXLFCKQPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)C=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-amino-N-[5-chloro-2-(ethoxymethyl)-6-methyl-4-pyrimidinyl]benzenesulfonamide](/img/structure/B5918229.png)
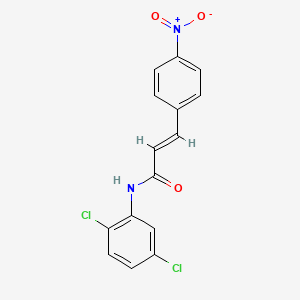
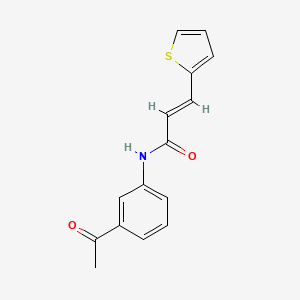
![(5Z)-1-(2-fluorophenyl)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5918257.png)

![2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide](/img/structure/B5918268.png)
![3-(4-fluorophenyl)-7-(3-phenyl-2-propen-1-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5918274.png)
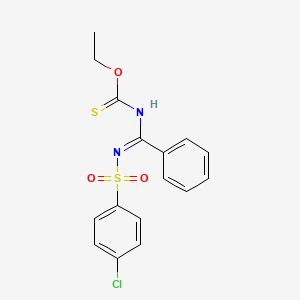
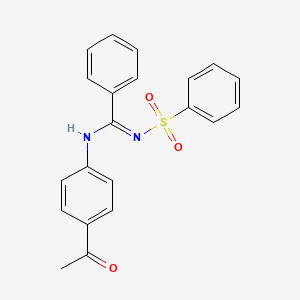
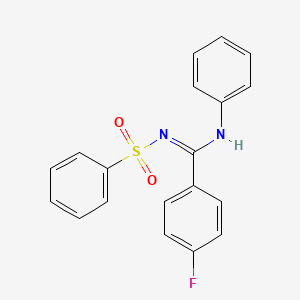
![N-methyl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridin-2-amine](/img/structure/B5918302.png)
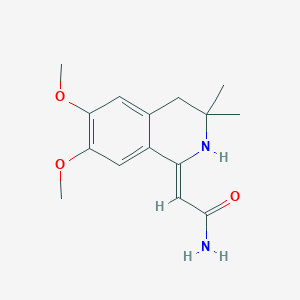
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5918320.png)

